![molecular formula C29H26N2O2 B324114 N-(2-{[1,1'-biphenyl]-4-ylformamido}propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B324114.png)
N-(2-{[1,1'-biphenyl]-4-ylformamido}propyl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-1-methylethyl}[1,1’-biphenyl]-4-carboxamide is a complex organic compound characterized by its biphenyl structure. This compound is notable for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-1-methylethyl}[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction, where a halogenated biphenyl compound reacts with a boronic acid derivative in the presence of a palladium catalyst.
Amidation Reaction: The biphenyl core is then subjected to an amidation reaction with an appropriate amine to form the amide bond.
Final Coupling: The final step involves coupling the biphenyl amide with another biphenyl derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nitric acid, halogens, sulfuric acid as a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated biphenyls.
Scientific Research Applications
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-1-methylethyl}[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for catalysis.
Biology: Investigated for its potential as a molecular probe in studying protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stable biphenyl structure.
Mechanism of Action
The mechanism of action of N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-1-methylethyl}[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The biphenyl structure allows it to fit into hydrophobic pockets of proteins, modulating their activity. This interaction can inhibit or activate enzymatic functions, depending on the target protein and the binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Aminobiphenyl: Shares the biphenyl core but differs in functional groups, leading to different reactivity and applications.
N-(2’-Cyano[1,1’-biphenyl]-4-yl)methyl-L-valine methyl ester: Another biphenyl derivative with distinct biological activities, particularly as an angiotensin II receptor antagonist.
Uniqueness
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-1-methylethyl}[1,1’-biphenyl]-4-carboxamide is unique due to its specific amide linkage and biphenyl structure, which confer stability and versatility in various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C29H26N2O2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-phenyl-N-[2-[(4-phenylbenzoyl)amino]propyl]benzamide |
InChI |
InChI=1S/C29H26N2O2/c1-21(31-29(33)27-18-14-25(15-19-27)23-10-6-3-7-11-23)20-30-28(32)26-16-12-24(13-17-26)22-8-4-2-5-9-22/h2-19,21H,20H2,1H3,(H,30,32)(H,31,33) |
InChI Key |
DTUZAKNXYOTZLL-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B324034.png)
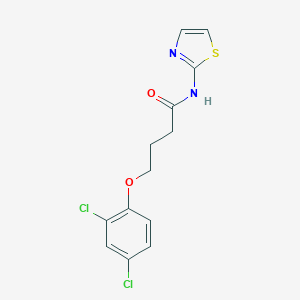
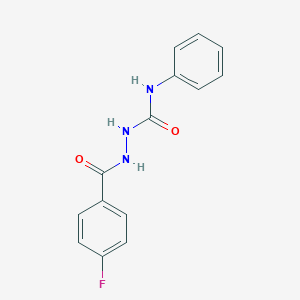
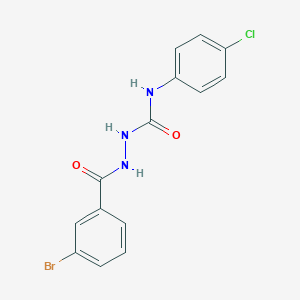
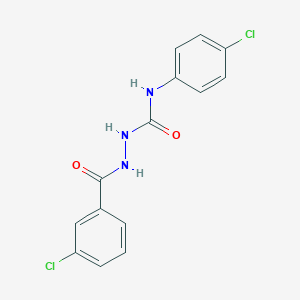
![4-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B324040.png)
![4-chloro-N-[(2-cyanophenyl)carbamothioyl]benzamide](/img/structure/B324042.png)
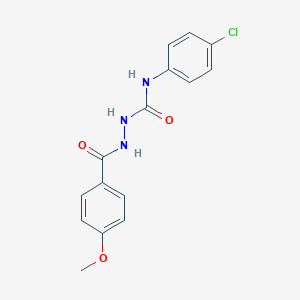
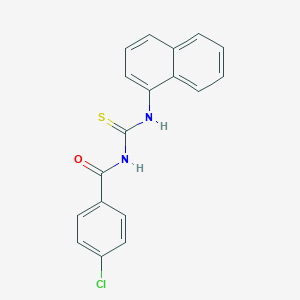
![2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B324047.png)

![2-({2-[(4-Bromophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B324049.png)
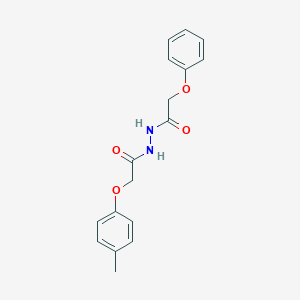
![4-chloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B324052.png)
